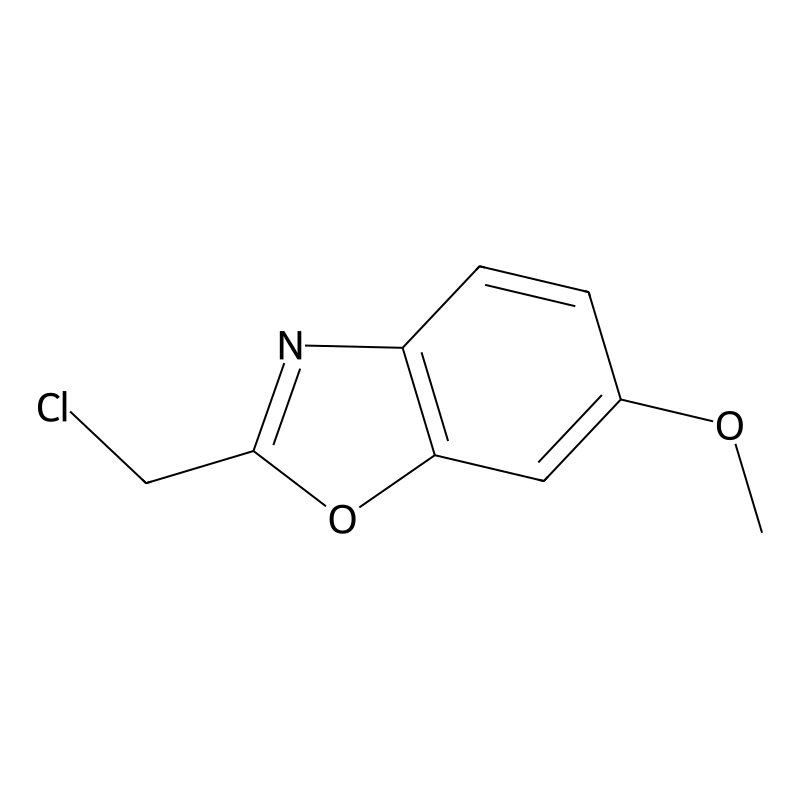

2-(Chloromethyl)-6-methoxy-1,3-benzoxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Applications based on Structure:

The structure of 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole combines several functionalities that are of interest in medicinal chemistry:

- Benzoxazole ring: This heterocyclic ring is present in various bioactive molecules, including some with anti-cancer properties [].

- Methoxy group (OCH3): This group can enhance the water solubility of a molecule and influence its interaction with biological targets.

- Chloromethyl group (CH2Cl): This group can act as a reactive site for attaching the molecule to other biomolecules, potentially useful in creating probes or targeted therapies.

2-(Chloromethyl)-6-methoxy-1,3-benzoxazole is a chemical compound characterized by its benzoxazole structure, which consists of a benzene ring fused to an oxazole ring. The presence of a chloromethyl group at the second position and a methoxy group at the sixth position contributes to its unique chemical properties. This compound is recognized for its potential applications in medicinal chemistry, particularly due to its biological activity and reactivity in various

- Alkylation Reactions: 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole can act as an alkylating agent. For instance, it can react with benzimidazole to form 1-(1′,3′-benzoxazole-2′-methyl)benzimidazole, showcasing its utility in synthesizing complex molecular architectures.

- Coordination Complex Formation: The compound can form coordination complexes with metal salts like cobalt(II) chloride, leading to supramolecular frameworks through π-π interactions and hydrogen bonding.

Research has indicated that benzoxazole derivatives exhibit a range of biological activities. Specifically, 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole has been evaluated for:

- Antibacterial Activity: Compounds in the benzoxazole family have shown effectiveness against various bacterial strains.

- Antifungal and Anticancer Properties: Some studies suggest that derivatives of this compound may possess anticancer properties, making them candidates for further pharmacological exploration .

Various synthetic methods have been developed for 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole:

- Conventional Synthesis: A common approach involves the reaction of 2-aminophenol with chloroacetic acid in the presence of hydrochloric acid to produce chloromethyl derivatives of benzoxazole .

- Catalytic Methods: Recent advancements include the use of nanocatalysts and eco-friendly solvents to enhance yield and reduce reaction times. For example, magnetic solid acid nanocatalysts have been employed to facilitate the synthesis under mild conditions .

The applications of 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole span several fields:

- Pharmaceuticals: Due to its biological activities, it is being investigated for potential use in developing new antibacterial and anticancer agents.

- Material Science: The compound's ability to form coordination complexes makes it useful in materials chemistry for creating novel materials with specific properties.

Interaction studies involving 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole focus on its reactivity with biological targets and metal ions. These studies help elucidate its mechanism of action as well as its potential side effects when used in medicinal applications. Preliminary findings indicate that the compound may interact with DNA or proteins, influencing their function and potentially leading to therapeutic effects .

Several compounds share structural similarities with 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(Chloromethyl)-1,3-benzoxazole | Chloromethyl at position 2 | Used in similar alkylation reactions |

| 6-Methoxybenzothiazole | Methoxy group at position 6 | Exhibits different biological activities |

| Benzimidazole derivatives | Contains benzimidazole moiety | Known for diverse pharmacological effects |

| 2-Aminobenzothiazole | Amino group at position 2 | Potentially different reactivity patterns |

Uniqueness of 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole

What sets 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole apart from these compounds is its specific combination of functional groups that enhance its reactivity and biological activity. The chloromethyl group allows for versatile alkylation reactions while the methoxy group may influence solubility and interaction with biological targets.

The benzoxazole scaffold has evolved as a cornerstone in heterocyclic chemistry, with its derivatives first synthesized in the early 20th century through cyclization reactions involving o-aminophenol precursors. The development of 2-(chloromethyl)-6-methoxy-1,3-benzoxazole emerged from systematic modifications of the benzoxazole core to introduce functional groups that enhance reactivity and biological activity. Early efforts focused on substituting the benzoxazole ring with electron-donating groups like methoxy to modulate electronic properties, while the chloromethyl group was strategically added to enable cross-coupling reactions and nucleophilic substitutions.

This compound’s synthesis parallels advancements in benzoxazole chemistry, particularly in the 1990s–2000s, when researchers explored substituted benzoxazoles for pharmaceutical applications. The inclusion of a chloromethyl group at position 2 and a methoxy group at position 6 reflects targeted structural optimization to balance stability and reactivity, critical for downstream functionalization.

Position in the Benzoxazole Family of Heterocycles

2-(Chloromethyl)-6-methoxy-1,3-benzoxazole occupies a distinct niche within the benzoxazole family, distinguished by its substituents and electronic profile. Below is a comparative analysis of its structural features:

| Feature | 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole | Benzoxazole Core | Structural Analogs |

|---|---|---|---|

| Oxygen/Nitrogen Positions | 1,3-oxazole fused to benzene | 1,3-oxazole fused to benzene | Benzimidazole (N at 1,3), Benzothiazole (S at 2) |

| Substituents | 6-methoxy, 2-chloromethyl | Unsubstituted | 2-Methyl, 5-nitro, 4-phenyl |

| Reactivity | Chloromethyl group enables nucleophilic substitution; methoxy group directs electrophilic substitution | Limited functionalization | Varies with substituents (e.g., halogens, alkyl chains) |

| Applications | Intermediate in bioactive molecule synthesis | Research scaffold | Optical brighteners, antibiotics |

This compound’s design leverages the benzoxazole’s inherent aromatic stability while incorporating reactive sites for further derivatization. Its methoxy group at position 6 enhances electron density, influencing interactions with biological targets, while the 2-chloromethyl group serves as a versatile handle for alkylation or coupling reactions.

Significance in Chemical Research and Applications

2-(Chloromethyl)-6-methoxy-1,3-benzoxazole is valued for its role as a synthetic intermediate in medicinal chemistry and materials science. Key applications include:

Pharmaceutical Intermediate

The compound’s chloromethyl group facilitates the synthesis of complex heterocycles through:

- Nucleophilic substitution: Replacement of chlorine with amines, thiols, or alkoxides to generate bioactive derivatives.

- Cross-coupling reactions: Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) to introduce aryl or alkenyl groups.

For example, it has been employed in constructing triazinoindole hybrids, where the chloromethyl group reacts with thiol-containing intermediates to form sulfur-linked conjugates. Such derivatives exhibit antimicrobial and anticancer potential, as demonstrated in studies on benzoxazole-based hybrids.

Fluorescent Materials

Benzoxazole derivatives are renowned for their fluorescence, a property exploited in optical brighteners and sensors. While 2-(chloromethyl)-6-methoxy-1,3-benzoxazole itself is not a primary fluorescent agent, its methoxy-substituted structure may contribute to conjugated systems with enhanced emission properties.

Catalytic and Synthetic Studies

Recent research highlights its utility in catalytic systems:

- Benzoxazole synthesis: BAIL (Bronsted Acidic Ionic Liquid) gels have been employed to catalyze cyclization reactions involving o-aminophenol derivatives, yielding benzoxazoles with high efficiency.

- Functionalization: The compound’s reactivity has been leveraged to explore regioselective substitutions, aiding in the design of libraries for high-throughput screening.

Overview of Current Research Directions

Contemporary studies focus on expanding the compound’s utility across multiple domains:

Drug Discovery

Efforts center on modifying the benzoxazole core to target specific biological pathways:

- Anticancer agents: Chloromethyl-substituted benzoxazoles are being investigated for their ability to inhibit kinase activity or induce apoptosis in cancer cell lines.

- Antimicrobial development: Derivatives with alkyl or aryl substitutions are tested against multidrug-resistant pathogens, leveraging the methoxy group’s influence on membrane permeability.

Materials Science

Research explores its incorporation into:

- Conjugated polymers: The methoxy group’s electron-donating nature enhances π-conjugation, relevant for organic electronics.

- Coordination complexes: The oxazole nitrogen and methoxy oxygen may act as ligands for metal ions, forming complexes with catalytic or luminescent properties.

Green Chemistry

Sustainable synthesis methods are gaining traction:

Molecular Structure

Core Benzoxazole Framework

2-(Chloromethyl)-6-methoxy-1,3-benzoxazole features a benzoxazole core structure, which consists of a benzene ring fused to an oxazole ring [1]. The benzoxazole framework represents an aromatic heterocyclic system with the molecular formula C₇H₅NO, where the oxazole ring contains both nitrogen and oxygen heteroatoms at positions 1 and 3 respectively [2]. This bicyclic system exhibits significant aromatic stability due to the delocalization of π-electrons across both rings [3].

The benzoxazole core demonstrates enhanced thermodynamic stability compared to analogous aliphatic systems, resulting from aromatic stabilization energy [3]. The heterocyclic nature of the oxazole ring contributes to the overall electronic properties of the molecule, with the heteroatoms influencing the electron density distribution throughout the system [1]. The fused ring structure creates a rigid, planar molecular geometry that is characteristic of benzoxazole derivatives [4].

Functional Group Analysis: Chloromethyl and Methoxy Substituents

The compound bears two significant substituents on the benzoxazole framework: a chloromethyl group (-CH₂Cl) at position 2 and a methoxy group (-OCH₃) at position 6 [5]. The chloromethyl substituent introduces electrophilic character to the molecule due to the electron-withdrawing nature of the chlorine atom [6]. This functional group serves as an excellent leaving group for nucleophilic substitution reactions, making it a valuable synthetic intermediate [7].

The methoxy group at position 6 functions as an electron-donating substituent through both inductive and resonance effects [8]. The oxygen atom in the methoxy group possesses lone pairs of electrons that can participate in resonance with the aromatic system, thereby increasing electron density in the benzene ring . This electron-donating character influences both the chemical reactivity and physical properties of the compound [10].

Table 1: Molecular Properties of 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₈ClNO₂ | [5] |

| Molecular Weight | 197.62 g/mol | [11] |

| Chemical Abstracts Service Number | 944897-67-0 | [5] |

| International Union of Pure and Applied Chemistry Name | 2-(chloromethyl)-6-methoxy-1,3-benzoxazole | [11] |

Structural Elucidation Techniques

Structural elucidation of 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole can be achieved through various analytical techniques. X-ray crystallography provides definitive structural confirmation by determining the three-dimensional arrangement of atoms within the crystal lattice [12]. This technique reveals precise bond lengths, bond angles, and molecular geometry, offering unambiguous structural identification [12].

Single crystal X-ray diffraction analysis would confirm the planar nature of the benzoxazole core and the spatial orientation of the substituents [12]. The crystallographic data would provide detailed information about intermolecular interactions, including hydrogen bonding patterns and π-stacking arrangements that influence the solid-state properties of the compound [12].

Physical Properties

Physical State and Appearance

2-(Chloromethyl)-6-methoxy-1,3-benzoxazole typically exists as a solid at room temperature, consistent with other benzoxazole derivatives of similar molecular weight [13]. Benzoxazole compounds generally appear as crystalline solids with colors ranging from white to pale yellow, depending on the nature and position of substituents [14]. The presence of the methoxy and chloromethyl substituents influences the intermolecular forces and packing arrangements in the solid state [13].

The compound exhibits characteristic solid-state properties typical of aromatic heterocyclic compounds, including relatively high melting points due to strong intermolecular interactions . The crystalline nature of the compound contributes to its stability and handling characteristics under normal laboratory conditions [13].

Melting and Boiling Points

Table 2: Thermal Properties of Related Benzoxazole Derivatives

| Compound | Melting Point (°C) | Boiling Point (°C) | Reference |

|---|---|---|---|

| 2-(Chloromethyl)-1,3-benzoxazole-6-carbonitrile | Not available | 325.0 ± 22.0 at 760 mmHg | [16] |

| 2-Chloro-6-methoxybenzothiazole | 54 | 293.5 ± 13.0 at 760 mmHg | [17] |

| 2-Phenyl-1,3-benzoxazol-6-ol (ethanol derivative) | Not available | 386.1 |

The thermal properties of 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole are influenced by the combined effects of the aromatic system and the substituent groups [16]. The chloromethyl substituent may lower the melting point compared to unsubstituted benzoxazoles due to decreased symmetry and altered crystal packing [17]. Conversely, the methoxy group can participate in intermolecular hydrogen bonding, potentially increasing the melting point [18].

Solubility Profile in Various Solvents

The solubility characteristics of 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole are determined by the balance between its aromatic character and the polar functional groups present [18]. The methoxy substituent enhances solubility in polar solvents through potential hydrogen bonding interactions with protic solvents [18]. The compound is expected to show moderate solubility in polar aprotic solvents such as dimethyl sulfoxide and acetonitrile [19].

Table 3: Predicted Solubility Profile

| Solvent Type | Expected Solubility | Rationale | Reference |

|---|---|---|---|

| Water | Low to moderate | Limited by aromatic character, enhanced by methoxy group | [18] |

| Ethanol | Moderate to good | Hydrogen bonding with methoxy group | [18] |

| Acetonitrile | Good | Polar aprotic solvent compatible with heterocyclic systems | [19] |

| Hexane | Poor | Nonpolar solvent incompatible with polar substituents | [18] |

The solubility profile demonstrates pH dependency, with potential for increased solubility under acidic or basic conditions due to protonation or deprotonation effects on the benzoxazole nitrogen [18]. Temperature elevation generally enhances solubility across all solvent systems by increasing molecular motion and reducing intermolecular attractions [18].

Chemical Reactivity

Reactivity of the Chloromethyl Group

The chloromethyl substituent exhibits high reactivity toward nucleophilic attack due to the electron-withdrawing effect of the chlorine atom [7]. This functional group readily undergoes nucleophilic substitution reactions via an SN2 mechanism, where nucleophiles attack the carbon atom from the side opposite to the chlorine leaving group [20]. The reaction proceeds through a concerted mechanism with simultaneous bond formation and bond breaking [7].

Common nucleophiles that react with the chloromethyl group include hydroxide ions, alkoxide ions, amines, and thiolates [21]. The reaction with nitrogen nucleophiles yields amino derivatives, while oxygen nucleophiles produce ether linkages [6]. The reactivity follows typical SN2 kinetics, being first-order in both the substrate and nucleophile concentrations [20].

Table 4: Nucleophilic Substitution Reactions of Chloromethyl Group

| Nucleophile Type | Product Type | Mechanism | Reference |

|---|---|---|---|

| Primary amines | Aminomethyl derivatives | SN2 | [21] |

| Alcohols/Phenols | Ether derivatives | SN2 | [6] |

| Thiolates | Thioether derivatives | SN2 | [21] |

| Azide ions | Azidomethyl derivatives | SN2 | [21] |

Reactivity of the Methoxy Group

The methoxy group demonstrates electron-donating properties through both resonance and inductive effects [8]. The oxygen atom contributes electron density to the benzene ring through resonance interaction of its lone pairs with the aromatic π-system . This electron donation activates the aromatic ring toward electrophilic aromatic substitution reactions, particularly at positions ortho and para to the methoxy substituent [8].

Under strongly acidic conditions, the methoxy group can undergo protonation followed by nucleophilic attack, leading to demethylation reactions . The methoxy group also participates in coordination chemistry, where the oxygen lone pairs can interact with metal centers or other electrophilic species . The electron-donating nature of the methoxy group influences the overall electronic properties of the benzoxazole system, affecting both reactivity and spectroscopic characteristics [10].

Reactivity of the Benzoxazole Core

The benzoxazole core exhibits characteristic aromatic reactivity patterns with enhanced stability due to the heteroatom contributions [2]. The nitrogen and oxygen heteroatoms influence the electron density distribution, making certain positions more susceptible to electrophilic attack [1]. The benzoxazole system can undergo electrophilic aromatic substitution reactions, with substitution patterns influenced by the existing substituents [2].

The heterocyclic nature of the oxazole ring provides sites for coordination with metal centers and participation in hydrogen bonding interactions [3]. The benzoxazole core demonstrates resistance to ring-opening reactions under mild conditions due to its aromatic stability [4]. However, under harsh conditions or with strong nucleophiles, the oxazole ring may undergo ring-opening reactions, particularly at the C-O bond [22].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole through analysis of both proton and carbon-13 environments [14]. In the proton Nuclear Magnetic Resonance spectrum, the chloromethyl protons appear as a characteristic singlet around δ 4.9-5.0 parts per million due to the deshielding effect of the electronegative chlorine atom [23].

The methoxy group protons typically resonate as a sharp singlet at approximately δ 3.8-4.0 parts per million, characteristic of aromatic methoxy substituents [14]. The aromatic protons of the benzoxazole system appear in the typical aromatic region between δ 7.0-8.5 parts per million, with specific chemical shifts depending on their electronic environment [14].

Table 5: Expected Proton Nuclear Magnetic Resonance Chemical Shifts

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Chloromethyl (-CH₂Cl) | 4.9-5.0 | Singlet | [23] |

| Methoxy (-OCH₃) | 3.8-4.0 | Singlet | [14] |

| Aromatic protons | 7.0-8.5 | Multiple patterns | [14] |

| Benzoxazole proton | 8.0-8.5 | Singlet or doublet | [24] |

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct signals for different carbon environments, with the chloromethyl carbon appearing around δ 40-50 parts per million and the methoxy carbon at approximately δ 55-60 parts per million [23]. The aromatic carbons resonate in the range of δ 110-160 parts per million, with quaternary carbons appearing at the downfield end of this range [25].

Infrared Spectroscopic Profiles

Infrared spectroscopy provides characteristic absorption patterns for the functional groups present in 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole [24]. The carbon-hydrogen stretching vibrations of the aromatic system appear in the region of 3000-3100 cm⁻¹, while the aliphatic carbon-hydrogen stretches of the methoxy and chloromethyl groups occur around 2800-3000 cm⁻¹ [24].

The carbon-nitrogen stretching vibration of the oxazole ring typically appears around 1600-1650 cm⁻¹, representing a characteristic feature of benzoxazole derivatives [24]. The carbon-oxygen stretching within the oxazole ring contributes to absorptions around 1100-1200 cm⁻¹ [4]. The methoxy carbon-oxygen stretch appears as a strong absorption around 1000-1100 cm⁻¹ [24].

Table 6: Characteristic Infrared Absorption Frequencies

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| Aromatic C-H stretch | 3000-3100 | Medium | [24] |

| Aliphatic C-H stretch | 2800-3000 | Medium to strong | [24] |

| C=N stretch (oxazole) | 1600-1650 | Strong | [24] |

| C-O stretch (oxazole) | 1100-1200 | Medium | [4] |

| Methoxy C-O stretch | 1000-1100 | Strong | [24] |

Mass Spectrometric Analysis

Mass spectrometry of 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole reveals characteristic fragmentation patterns that aid in structural confirmation [26]. The molecular ion peak appears at m/z 197 for the compound containing ³⁵Cl, with an additional peak at m/z 199 for the ³⁷Cl isotope, displaying the characteristic 3:1 intensity ratio for monochlorinated compounds [24].

Common fragmentation pathways include loss of the chloromethyl group (loss of 49 mass units) and loss of methoxy (loss of 31 mass units) [24]. The base peak often corresponds to the benzoxazole core ion after loss of substituents [25]. Additional fragments may include tropylium-type ions and ring-contracted species formed through rearrangement reactions [26].

Table 7: Expected Mass Spectrometric Fragmentation Pattern

| Fragment | m/z Value | Relative Intensity | Assignment | Reference |

|---|---|---|---|---|

| Molecular ion (³⁵Cl) | 197 | Variable | [M]⁺- | [24] |

| Molecular ion (³⁷Cl) | 199 | Variable (1/3 of m/z 197) | [M]⁺- | [24] |

| Base peak | 148 | 100 | [M - CH₂Cl]⁺ | [25] |

| Methoxy loss | 166 | Moderate | [M - OCH₃]⁺ | [24] |

| Benzoxazole core | 119 | Strong | [C₇H₅NO]⁺- | [25] |

Ultraviolet-Visible Spectroscopic Properties

The ultraviolet-visible absorption spectrum of 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole exhibits characteristic electronic transitions associated with the aromatic benzoxazole chromophore [27]. The primary absorption system occurs in the near-ultraviolet region, with the lowest energy transition typically appearing around 280-320 nanometers [28]. This absorption corresponds to the π→π* transition within the benzoxazole system [27].

The presence of the methoxy substituent causes a bathochromic shift (red-shift) in the absorption maximum due to its electron-donating character, which increases the π-electron density of the aromatic system [10]. The intensity of absorption is influenced by the electronic nature of the substituents, with electron-donating groups generally increasing the extinction coefficient [28].

Table 8: Ultraviolet-Visible Spectroscopic Properties

| Transition | Wavelength Range (nm) | Characteristic | Reference |

|---|---|---|---|

| π→π* (primary) | 280-320 | Intense absorption | [27] |

| π→π* (secondary) | 320-400 | Moderate absorption | [28] |

| n→π* | 350-380 | Weak absorption | [27] |

| Charge transfer | 400-450 | Variable intensity | [10] |

Traditional Synthetic Approaches

Synthesis from 2-Aminophenols and Chloroacetyl Chloride

The classical method for synthesizing 2-(chloromethyl)-6-methoxy-1,3-benzoxazole involves the direct reaction between 6-methoxy-2-aminophenol and chloroacetyl chloride. This approach represents one of the most straightforward and widely employed synthetic routes for benzoxazole derivatives containing chloromethyl functionality [1] [2].

The reaction proceeds through an initial acylation step where chloroacetyl chloride reacts with the amino group of 6-methoxy-2-aminophenol to form an intermediate amide. This intermediate subsequently undergoes intramolecular cyclization involving the phenolic hydroxyl group, resulting in the formation of the benzoxazole ring system with simultaneous elimination of hydrogen chloride [3].

Reaction Conditions and Parameters:

- Temperature Control: The reaction is typically conducted at temperatures ranging from 45-85°C, with optimal results achieved around 60-70°C [3]

- Reaction Time: Complete conversion requires 2-5 hours under reflux conditions [3]

- Solvent System: 1,2-dichloroethane is commonly employed as the reaction medium, with molar ratios of substrate to solvent ranging from 1:10 to 1:30 [3]

- Reagent Stoichiometry: Chloroacetyl chloride is typically used in 2.0-3.5 molar excess relative to the aminophenol substrate [3]

The synthesis mechanism involves nucleophilic attack of the amino group on the carbonyl carbon of chloroacetyl chloride, followed by intramolecular cyclization where the phenolic oxygen attacks the amide carbonyl, leading to ring closure and formation of the benzoxazole heterocycle [1] [4].

Yield and Purity Considerations:

This traditional method typically provides yields ranging from 70-92%, with product purity achieved through recrystallization from appropriate solvents such as ethanol or ethanol-water mixtures [3]. The method offers the advantage of using readily available starting materials and straightforward reaction conditions, making it suitable for both laboratory-scale synthesis and potential scale-up applications [1] [5].

Alternative Classical Synthetic Methods

Beyond the direct chloroacetyl chloride approach, several alternative classical methodologies have been developed for synthesizing benzoxazole derivatives with structural modifications relevant to 2-(chloromethyl)-6-methoxy-1,3-benzoxazole.

Carboxylic Acid Condensation Method:

The condensation of 6-methoxy-2-aminophenol with chloroacetic acid under acidic conditions represents an alternative traditional approach [6] [7]. This method employs polyphosphoric acid as both catalyst and dehydrating agent, operating at elevated temperatures (180-200°C) to achieve cyclization. The reaction proceeds through the formation of an intermediate amide, followed by cyclodehydration to yield the benzoxazole ring system [6] [8].

Oxidative Cyclization Approach:

Another classical method involves the oxidative cyclization of Schiff bases derived from 6-methoxy-2-aminophenol and appropriate aldehydes [9] [10]. This approach utilizes various oxidizing agents such as manganese dioxide, nickel dioxide, or lead tetraacetate to facilitate the cyclization process. The method offers versatility in introducing different substituents at the 2-position of the benzoxazole ring [9] [11].

Advantages and Limitations:

Classical methods offer several advantages including well-established reaction conditions, readily available starting materials, and predictable reaction outcomes [6] [7]. However, these approaches often require harsh reaction conditions, elevated temperatures, and stoichiometric amounts of reagents or catalysts, which can limit their applicability for large-scale production and may result in lower atom economy [9] [8].

Modern Synthetic Strategies

Catalytic Methods for Benzoxazole Formation

Modern catalytic approaches have significantly improved the efficiency and selectivity of benzoxazole synthesis, offering milder reaction conditions and enhanced sustainability compared to traditional methods.

Copper-Catalyzed Synthesis:

Copper-based catalytic systems have emerged as highly effective for benzoxazole formation [12] [13]. The copper-catalyzed synthesis typically employs copper chloride or copper acetate as the catalyst, operating at temperatures between 80-120°C. These systems demonstrate excellent functional group tolerance and can accommodate the methoxy substituent without interference [12] [14].

The catalytic mechanism involves coordination of the copper center with the aminophenol substrate, facilitating nucleophilic attack and subsequent cyclization. This approach offers several advantages including recyclable catalysts, mild reaction conditions, and reduced formation of by-products [12] [13].

Cerium(III)-Catalyzed Oxidative Cyclization:

Cerium(III) chloride in combination with sodium iodide has proven effective for benzoxazole synthesis under oxidative conditions [10]. This catalytic system operates in toluene at 100°C using molecular oxygen as the terminal oxidant. The method provides excellent yields (85-94%) and offers environmental benefits through the use of a relatively non-toxic catalyst and oxygen as the oxidant [10].

Zirconium-Catalyzed Multicomponent Reactions:

Recent developments have introduced zirconium chloride as an effective catalyst for benzoxazole synthesis through multicomponent reactions [15]. This approach combines catechols, aldehydes, and ammonium acetate in the presence of catalytic amounts of zirconium chloride, operating at moderate temperatures (60°C) in ethanol. The method has demonstrated excellent scalability, with gram-scale synthesis achieving 85% isolated yield [15].

Nickel-Silica Supported Catalysts:

Heterogeneous nickel-silica catalysts have shown promise for benzoxazole synthesis under mild conditions [12]. These systems operate at room temperature using air as the oxidant, offering advantages in terms of catalyst recovery and reuse. The heterogeneous nature of the catalyst facilitates product separation and reduces metal contamination in the final product [12] [16].

Green Chemistry Approaches to Synthesis

Green chemistry principles have been increasingly applied to benzoxazole synthesis, focusing on environmentally benign solvents, catalysts, and reaction conditions.

Ionic Liquid-Catalyzed Synthesis:

Brønsted acidic ionic liquid (BAIL) gels have demonstrated exceptional performance in benzoxazole synthesis [14]. These catalysts operate under solvent-free conditions at 130°C, providing yields up to 98% with excellent recyclability. The BAIL gel system offers high thermal stability (>300°C) and can be recovered and reused multiple times without significant loss of activity [14].

The ionic liquid approach eliminates the need for volatile organic solvents, reducing environmental impact while maintaining high reaction efficiency. The gel-based catalyst system also facilitates easy separation from the reaction mixture, contributing to overall process sustainability [14].

Water-Based Synthesis:

Aqueous synthesis methods have been developed to eliminate organic solvents entirely [17] [18]. These approaches utilize water as the primary reaction medium, often in combination with mild catalysts such as zinc chloride or environmentally benign bases. The water-based methods typically operate at moderate temperatures (60-80°C) and provide good yields while significantly reducing environmental impact [17] [18].

Solvent-Free Conditions:

Solid-state synthesis under solvent-free conditions represents another green approach to benzoxazole formation [8] [19]. These methods rely on mechanical mixing or grinding of reactants in the presence of catalytic amounts of solid acids or bases. The approach offers advantages in terms of waste reduction, simplified workup procedures, and reduced environmental impact [8] [19].

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has revolutionized benzoxazole preparation by dramatically reducing reaction times and improving energy efficiency.

Direct Microwave Coupling:

Microwave-assisted direct coupling of 6-methoxy-2-aminophenol with chloroacetic acid derivatives has been demonstrated under catalyst-free conditions [20] [21]. This approach typically operates at 450W microwave power for 30 minutes to 2 hours, providing yields of 75-95% with significantly reduced reaction times compared to conventional heating [20] [21].

The microwave method offers several advantages including rapid heating, uniform energy distribution, and the ability to perform reactions under controlled conditions. The elimination of catalysts in many microwave protocols also contributes to simplified workup procedures and reduced environmental impact [20] [22].

Catalyst-Enhanced Microwave Synthesis:

Combining microwave irradiation with catalytic systems has further improved reaction efficiency [19] [21]. For example, the use of ionic liquids as catalysts under microwave conditions has achieved excellent yields (90-94%) in reaction times as short as 30 minutes [19]. The combination of microwave heating with green catalysts provides a particularly attractive approach for sustainable benzoxazole synthesis [19].

Process Optimization:

Microwave-assisted synthesis allows for precise control of reaction parameters including temperature, power, and time [22] [19]. This level of control enables optimization of reaction conditions for specific substrate combinations, leading to improved yields and selectivity. The rapid heating and cooling capabilities of microwave systems also facilitate the handling of temperature-sensitive intermediates [22] [19].

Purification and Characterization Techniques

The purification and characterization of 2-(chloromethyl)-6-methoxy-1,3-benzoxazole requires specialized techniques to ensure product purity and structural confirmation.

Purification Methods:

Column chromatography represents the most versatile purification technique for benzoxazole derivatives [23] [24]. Silica gel chromatography using petroleum ether/ethyl acetate gradients (typically 6:2 to 9:1 ratios) provides effective separation of the target compound from reaction by-products and unreacted starting materials. This method typically achieves purities of 95-99% [23] [24].

Recrystallization from appropriate solvent systems offers an alternative purification approach, particularly effective for obtaining high-purity crystalline products [23] [25]. Common recrystallization solvents include ethanol, methanol, and ethanol-water mixtures (1:1 ratio). The recrystallization process typically yields purities in the range of 90-98% [23] [25].

For industrial applications, mixed solvent crystallization systems such as ethyl acetate/hexane or isopropanol/heptane combinations provide cost-effective purification methods suitable for large-scale production [26]. These systems can achieve purities of 92-99% while maintaining economic viability [26].

Characterization Techniques:

Infrared spectroscopy provides crucial structural information through characteristic absorption bands [23] [27]. The benzoxazole ring system exhibits distinctive C=N stretching vibrations in the 1580-1640 cm⁻¹ region, while the C-O stretching appears in the 1200-1300 cm⁻¹ range. The methoxy group shows characteristic C-H stretching at 2800-3000 cm⁻¹ and C-O stretching around 1000-1100 cm⁻¹ [23] [27].

Nuclear magnetic resonance spectroscopy (both ¹H and ¹³C NMR) provides definitive structural confirmation [23] [28]. The ¹H NMR spectrum typically shows aromatic protons in the 6.8-8.3 ppm region, with the methoxy group appearing as a singlet around 3.8-4.0 ppm. The chloromethyl group exhibits a characteristic singlet around 4.6-4.8 ppm [23] [28].

Mass spectrometry analysis confirms molecular weight and provides fragmentation patterns for structural elucidation [23] [29]. The molecular ion peak appears at m/z 197 for 2-(chloromethyl)-6-methoxy-1,3-benzoxazole, with characteristic fragmentation patterns including loss of the chloromethyl group and methoxy substituent [23] [29].

Elemental analysis provides quantitative confirmation of molecular composition, with acceptable C, H, N percentages within ±0.4% of theoretical values [23] [28]. This technique is particularly important for confirming the purity of final products intended for pharmaceutical or industrial applications [23] [28].

Scale-up Considerations and Industrial Production Parameters

The transition from laboratory-scale synthesis to industrial production of 2-(chloromethyl)-6-methoxy-1,3-benzoxazole requires careful consideration of multiple factors to ensure process robustness, safety, and economic viability.

Heat Management and Temperature Control:

Industrial-scale synthesis must address the significant exothermic nature of benzoxazole formation reactions [30] [31]. The reaction between 6-methoxy-2-aminophenol and chloroacetyl chloride generates substantial heat, requiring sophisticated heat removal systems. Industrial reactors typically employ jacketed vessel designs with heat exchangers to maintain precise temperature control [30] [31].

Temperature uniformity across large reaction volumes presents a critical challenge. Industrial processes utilize mechanical agitation systems with optimized impeller designs to ensure adequate heat transfer and prevent local hot spots that could lead to side reactions or product degradation [30] [31]. The implementation of cascade continuously stirred tank reactor (CSTR) systems has proven effective for managing highly exothermic reactions while maintaining temperature control [30] [31].

Mixing and Mass Transfer Considerations:

Efficient mixing becomes increasingly critical at industrial scale due to the heterogeneous nature of many benzoxazole synthesis reactions [30] [31]. Industrial reactors require mechanical agitation systems capable of providing adequate mixing intensity while avoiding excessive shear that could affect product quality. Baffled vessel designs with optimized impeller configurations ensure proper mass transfer and reaction homogeneity [30] [31].

The mixing time requirements for industrial reactors typically range from 4-10 seconds to achieve complete homogeneity, significantly longer than laboratory-scale reactions [30] [31]. This extended mixing time must be incorporated into residence time calculations for continuous processes or reaction time optimization for batch operations [30] [31].

Process Safety and Hazard Management:

Industrial production requires comprehensive process hazard analysis due to the use of chloroacetyl chloride and the exothermic nature of the reaction [30] [31]. Emergency response systems must be designed to handle potential scenarios including thermal runaway, toxic gas release, and fire or explosion hazards. Industrial facilities typically incorporate automated safety systems, emergency cooling capabilities, and containment measures [30] [31].

The handling of chloroacetyl chloride at industrial scale requires specialized equipment designed for corrosive and toxic materials. This includes closed-loop transfer systems, scrubbing systems for off-gas treatment, and emergency containment procedures [30] [31].

Economic Optimization:

Raw material costs represent a significant factor in industrial production economics [30] [31]. The optimization of reagent stoichiometry, catalyst usage, and solvent consumption directly impacts production costs. Industrial processes often employ solvent recovery systems to minimize waste and reduce operating expenses [30] [31].

Process yield optimization becomes critical at industrial scale, as even small improvements in yield can result in substantial cost savings. The transition from laboratory yields of 70-85% to industrial targets of 85-95% requires careful process optimization and control [30] [31].

Quality Control and Process Monitoring:

Industrial production requires continuous monitoring and control systems to ensure consistent product quality [30] [31]. Online analytical techniques such as in-line spectroscopy, continuous temperature monitoring, and automated sampling systems provide real-time process feedback. Statistical process control methods help maintain product specifications and identify process variations before they impact product quality [30] [31].

The implementation of Process Analytical Technology (PAT) systems enables real-time monitoring of critical quality attributes throughout the production process [30] [31]. These systems provide immediate feedback on reaction progress, product formation, and potential impurity generation, allowing for rapid process adjustments when necessary [30] [31].

Regulatory Compliance and Documentation:

Industrial production must comply with various regulatory requirements including environmental regulations, occupational safety standards, and product quality specifications [30] [31]. This requires comprehensive documentation of all process parameters, quality control procedures, and safety measures. Regular audits and inspections ensure continued compliance with applicable regulations [30] [31].

The development of robust analytical methods for impurity identification and quantification is essential for regulatory approval of pharmaceutical applications [30] [31]. These methods must be validated according to international guidelines and capable of detecting potential impurities at levels relevant to product specifications [30] [31].